molecular formula C4H4F3N3O2S B12190275 6-(Trifluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione

6-(Trifluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione

Cat. No.: B12190275
M. Wt: 215.16 g/mol
InChI Key: YJMLLBJDWSDQEU-UHFFFAOYSA-N
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Description

6-(Trifluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione is a compound characterized by the presence of a trifluoromethylsulfanyl group attached to a triazinane-dione core. This compound is of interest due to its unique chemical properties, which include high lipophilicity and strong electron-withdrawing effects. These properties make it valuable in various fields, including materials science and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trichloromethanesulfenyl chloride, which is converted to trifluoromethyl tetrafluoro-λ6-sulfanyl chloride by oxidative chlorofluorination . This intermediate can then be reacted with substituted olefins and alkynes in the presence of triethylborane to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of advanced purification techniques such as flash chromatography and recrystallization ensures the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can yield thiols and other reduced sulfur-containing species.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione involves its interaction with molecular targets through its electron-withdrawing trifluoromethylsulfanyl group. This group can modulate the reactivity of the compound, facilitating interactions with various biological molecules. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, although detailed studies are required to elucidate the exact mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Trifluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione is unique due to its specific triazinane-dione core combined with the trifluoromethylsulfanyl group. This combination imparts distinct chemical properties, such as enhanced lipophilicity and strong electron-withdrawing effects, which are not commonly found in other similar compounds.

Properties

Molecular Formula

C4H4F3N3O2S

Molecular Weight

215.16 g/mol

IUPAC Name

6-(trifluoromethylsulfanyl)-1,2,4-triazinane-3,5-dione

InChI

InChI=1S/C4H4F3N3O2S/c5-4(6,7)13-2-1(11)8-3(12)10-9-2/h2,9H,(H2,8,10,11,12)

InChI Key

YJMLLBJDWSDQEU-UHFFFAOYSA-N

Canonical SMILES

C1(C(=O)NC(=O)NN1)SC(F)(F)F

Origin of Product

United States

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